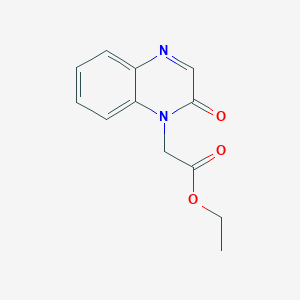

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a quinoxaline derivative . Quinoxaline derivatives have been found to be part of various antibiotics and anticancer drugs . They have demonstrated potent anticancer activity and have been tested in preclinical and clinical trials for the treatment of several cancer types .

Mode of Action

Quinoxaline derivatives, in general, have been known to inhibit the growth of gram-positive bacteria and are active against various transplantable tumors . They function as an adenosine triphosphate (ATP)-dependent efflux pump, causing a decrease in the concentration of anticancer drugs in cells to a sublethal level by an outward transport process .

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways related to cancer cell proliferation .

Result of Action

Quinoxaline derivatives have been found to exhibit potent anticancer activity .

Action Environment

The synthesis of similar compounds has been carried out under specific conditions, such as an argon atmosphere and specific solvents .

生化分析

Cellular Effects

Some quinoxaline derivatives have been found to modulate multidrug resistance in cancer chemotherapy, primarily through the inhibition of P-glycoprotein-mediated drug efflux from cells

Molecular Mechanism

Some quinoxaline derivatives have been found to inhibit P-glycoprotein, a protein that plays a key role in multidrug resistance in cancer chemotherapy

生物活性

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3-methylquinoxalin-2(1H)-one with ethyl bromoacetate in the presence of a base. The general reaction scheme is as follows:

-

Reagents :

- 3-methylquinoxalin-2(1H)-one

- Ethyl bromoacetate

- Base (e.g., potassium carbonate)

- Solvent (e.g., DMF)

-

Procedure :

- Dissolve 3-methylquinoxalin-2(1H)-one in DMF.

- Add ethyl bromoacetate and potassium carbonate.

- Stir the mixture at room temperature for 24 hours.

- Filter and evaporate the solvent to obtain the crude product, which can be purified by recrystallization from ethanol.

This method yields ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate with a reported yield of approximately 72% .

Biological Properties

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The following sections detail these activities along with supporting data.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have been shown to possess significant antimicrobial properties. A study evaluated various quinoxaline derivatives against bacterial strains and found that compounds with similar structures exhibited potent antibacterial activity .

Anticancer Activity

Research indicates that quinoxaline derivatives can inhibit various cancer cell lines. For instance, a study reported that compounds containing quinoxaline moieties demonstrated cytotoxic effects against human breast cancer cells (MCF7) and lung cancer cells (A549). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In animal models, it was shown to reduce seizure frequency effectively. The compound acts by modulating neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory pathways .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

- Antimicrobial Evaluation : A series of derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Neuropharmacological Studies : Behavioral tests in rodents indicated significant anticonvulsant effects, supporting its use in epilepsy treatment.

科学研究应用

Antibacterial Activity

Quinoxaline derivatives, including ethyl 2-(2-oxoquinoxalin-1-yl)acetate, have shown significant antibacterial properties. Research indicates that compounds within this family can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit activity against resistant strains of bacteria, which is crucial in the face of increasing antibiotic resistance .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is well-documented. This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of quinoxaline derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been studied for its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, potentially offering a new avenue for treatment .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties, particularly against viruses like SARS-CoV-2. In vitro assays indicate that it can inhibit viral replication, making it a candidate for further development as an antiviral agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate quinoxaline precursors with ethyl acetate under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Reaction with ethyl acetate | 72% | NMR, X-ray crystallography |

| Amidation with isocyanides | 78% | NMR, FTIR |

| Carbamoylation at C–H position | 81% | NMR, Hirshfeld surface analysis |

Antibacterial Study

A study conducted by Missioui et al. (2022) evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Anticancer Research

In a study published in ACS Omega, researchers explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential use in cancer therapy .

Neuroprotective Effects

A recent investigation into the neuroprotective properties of quinoxaline derivatives included this compound. The study found that treatment with this compound reduced markers of oxidative stress and inflammation in neuronal cell cultures, indicating its potential for treating neurodegenerative diseases .

属性

IUPAC Name |

ethyl 2-(2-oxoquinoxalin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)8-14-10-6-4-3-5-9(10)13-7-11(14)15/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWMSGZOFCQKCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154640-54-7 |

Source

|

| Record name | ETHYL (2-OXO-1(2H)-QUINOXALINYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。